molecular formula C12H15ClN2O B1451721 2-Chloro-6-(4-methylpiperazin-1-yl)benzaldehyde CAS No. 1021017-88-8

2-Chloro-6-(4-methylpiperazin-1-yl)benzaldehyde

Cat. No. B1451721
M. Wt: 238.71 g/mol
InChI Key: BQHVREUDZHLVSI-UHFFFAOYSA-N
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Description

2-Chloro-6-(4-methylpiperazin-1-yl)benzaldehyde is a chemical compound with the molecular formula C12H15ClN2O and a molecular weight of 238.72 . It is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for 2-Chloro-6-(4-methylpiperazin-1-yl)benzaldehyde is 1S/C12H15ClN2O/c1-14-5-7-15(8-6-14)12-4-2-3-11(13)10(12)9-16/h2-4,9H,5-8H2,1H3 . This indicates the presence of a benzaldehyde group substituted with a chlorine atom and a 4-methylpiperazine group.


Physical And Chemical Properties Analysis

2-Chloro-6-(4-methylpiperazin-1-yl)benzaldehyde is a powder at room temperature . It has a molecular weight of 238.72 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.

Scientific Research Applications

Molecular Structure and Vibrational Spectra Analysis

The molecular structure and vibrational frequencies of related molecules, like 5-chloro-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one, have been analyzed using ab initio Hartree-Fock and Density Functional Theory (DFT). These studies, which involve calculations of molecular geometry and vibrational frequencies, aim to understand the conformational stability and electronic properties of such molecules. The results, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, indicate charge transfer within the molecule, emphasizing its electronic characteristics and potential application in molecular electronics (Taşal & Kumalar, 2010).

Synthesis and Catalytic Activity

The molecule has been used in the synthesis of complex organic structures. For instance, it has served as a key component in the enantioselective preparation of bis(1-hydroxyalkyl)benzenes, indicating its role in inducing chemo-selectivity and enantioselectivity in organic synthesis (Asami, Wada, & Furuya, 2001).

Antioxidant and Enzyme Inhibition Properties

Derivatives of 2-Chloro-6-(4-methylpiperazin-1-yl)benzaldehyde, such as benzimidazole derivatives, have been synthesized and evaluated for their antioxidant activities and enzyme inhibition properties. These studies highlight the potential of the molecule in developing pharmaceutical agents with antioxidant properties and enzyme inhibitory activity, useful in treating various diseases (Özil, Parlak, & Baltaş, 2018).

Application in Material Science

The compound has also found applications in material science. For instance, its derivatives have been involved in the synthesis and characterization of compounds like aluminum and zinc quinolates with potential applications in light-emitting devices due to their photoluminescence properties (Barberis & Mikroyannidis, 2006).

Safety And Hazards

This compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . This suggests that it may be harmful if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2-chloro-6-(4-methylpiperazin-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O/c1-14-5-7-15(8-6-14)12-4-2-3-11(13)10(12)9-16/h2-4,9H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQHVREUDZHLVSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C(=CC=C2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-(4-methylpiperazin-1-yl)benzaldehyde

CAS RN

1021017-88-8
Record name 2-chloro-6-(4-methylpiperazin-1-yl)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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